molecular formula C18H36O4 B14490621 9,14-Dihydroxyoctadecanoic acid CAS No. 65370-66-3

9,14-Dihydroxyoctadecanoic acid

Cat. No.: B14490621
CAS No.: 65370-66-3
M. Wt: 316.5 g/mol
InChI Key: UHSVJNCEYVVOCB-UHFFFAOYSA-N
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Description

9,14-Dihydroxyoctadecanoic acid (C₁₈H₃₆O₄, molecular weight 316.48 g/mol) is a dihydroxy fatty acid with hydroxyl groups at positions 9 and 14 on an 18-carbon chain . It is naturally found in the seed oil of Peganum harmala (骆驼蓬子), a plant used in traditional medicine . This compound is structurally classified as a hydroxylated stearic acid derivative and is also referred to as 9,14-dihydroxystearic acid .

Properties

CAS No.

65370-66-3

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

9,14-dihydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)

InChI Key

UHSVJNCEYVVOCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCC(CCCCCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,14-Dihydroxyoctadecanoic acid typically involves the hydroxylation of octadecanoic acid. One common method includes the use of oleic acid as a starting material. The process involves mixing oleic acid with a catalyst, followed by the dropwise addition of a hydrogen peroxide solution. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . The catalyst used can be phosphotungstic acid or supported phosphotungstic acid, which helps in achieving good selectivity and high activity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure minimal environmental impact and high yield. The use of environmentally friendly catalysts and reaction conditions is emphasized to meet industrial and environmental standards .

Chemical Reactions Analysis

Types of Reactions

9,14-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,14-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a biomarker in certain biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of lubricants, emulsifiers, and stabilizers

Comparison with Similar Compounds

Structural Isomers and Derivatives

Compound Name Hydroxyl Positions Molecular Formula Molecular Weight (g/mol) Key Sources/Contexts
9,14-Dihydroxyoctadecanoic acid 9, 14 C₁₈H₃₆O₄ 316.48 Peganum harmala seed oil ; synthetic preparations .
9,10-Dihydroxyoctadecanoic acid 9, 10 C₁₈H₃₆O₄ 316.48 Oxidation product of oleic acid ; detected in ancient Egyptian mummification materials ; algae biofuel .
12,13-Dihydroxyoctadecanoic acid (12,13-DiHOME) 12, 13 C₁₈H₃₆O₄ 316.48 Skeletal muscle lipid mediators linked to insulin resistance in mice .
(±)-Erythro-9,10-Dihydroxyoctadecanoic acid 9, 10 C₁₈H₃₆O₄ 316.48 Synthetic standard; used in biochemical studies .

Analytical Detection Methods

  • This compound: Detected via GC-MS in plant extracts but requires differentiation from positional isomers.
  • 9,10-Dihydroxyoctadecanoic acid: Characterized using ESI-IT-MS for fragmentation patterns and LC-MS/MS in metabolomic studies .
  • 12,13-DiHOME : Quantified via LC-MS/MS in lipidomic profiling of muscle tissues .

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